molecular formula C6H3BrFN3 B1376661 4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole CAS No. 937013-96-2

4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole

Cat. No.: B1376661
CAS No.: 937013-96-2
M. Wt: 216.01 g/mol
InChI Key: JTKSVHURHPOGOQ-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring substituted with bromine and fluorine atoms

Scientific Research Applications

4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes for electronic devices.

Mechanism of Action

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2-fluoroaniline with sodium azide in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Comparison with Similar Compounds

    4-Bromo-1h-benzo[d][1,2,3]triazole: Lacks the fluorine atom, which may affect its reactivity and applications.

    6-Fluoro-1h-benzo[d][1,2,3]triazole:

    1h-benzo[d][1,2,3]triazole: The parent compound without any halogen substitutions, which serves as a fundamental building block in heterocyclic chemistry.

Uniqueness: The presence of both bromine and fluorine atoms in 4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole imparts unique chemical properties, such as increased reactivity and potential for diverse applications. The combination of these substituents can enhance its biological activity and electronic properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-bromo-6-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKSVHURHPOGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole
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Reactant of Route 6
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